N-(2-(2-Aminoethoxy)ethyl)-2-bromoacetamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Aminoethoxy)ethyl)-2-bromoacetamide 2,2,2-trifluoroacetate is a compound that combines an amide group with a bromoacetamide moiety and a trifluoroacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide typically involves the reaction of 2-bromoacetyl bromide with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, or ethers.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as primary amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids. It is often employed in bioconjugation reactions to attach various functional groups to biological macromolecules.
Medicine: Potential applications include the development of new pharmaceuticals and diagnostic agents. The compound’s ability to form stable amide bonds makes it useful in drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromoacetamide group is particularly reactive towards thiol groups, making it useful for modifying cysteine residues in proteins. The trifluoroacetic acid group can enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2-bromoacetamide
- N-(2-hydroxyethyl)-2-bromoacetamide
- N-(2-(2-aminoethoxy)ethyl)-2-chloroacetamide
Uniqueness
N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide is unique due to the presence of both the bromoacetamide and trifluoroacetic acid groups. This combination imparts distinct reactivity and properties to the compound, making it suitable for a wide range of applications. The trifluoroacetic acid group enhances the compound’s solubility and stability, while the bromoacetamide group provides a reactive site for nucleophilic substitution reactions.
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrN2O2.C2HF3O2/c7-5-6(10)9-2-4-11-3-1-8;3-2(4,5)1(6)7/h1-5,8H2,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVNTOPILQPOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCNC(=O)CBr)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.